4-Hydroxy Estrone 1-N7-Guanine
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Overview
Description
4-Hydroxy Estrone 1-N7-Guanine is a chemical compound with the molecular formula C23H25N5O4 . It is a metabolite of estrone, an endogenous estrogen . It is used in pharmaceutical toxicology and is available as a certified reference material for highly accurate and reliable data analysis .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy Estrone 1-N7-Guanine is represented by the formula C23H25N5O4 . This indicates that it contains 23 carbon atoms, 25 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
4-Hydroxy Estrone 1-N7-Guanine is a solid substance . It has a molecular weight of 435.48 .Scientific Research Applications
Formation of DNA Adducts : Oxidation of 4-hydroxycatechol estrogens (CE) like estrone (E1) and estradiol (E2) to catechol estrogen 3,4-quinones (CE-3,4-Q) results in electrophilic intermediates that bind covalently to DNA to form depurinating adducts, such as 4-OHE1-1-N7Gua and 4-OHE2-1-N7Gua. These adducts were investigated using low-temperature spectroscopy and molecular modeling, revealing unique conformations and significant pi-pi interactions (Jankowiak et al., 1998).
Role in Carcinogenesis : Studies suggest that oxidative metabolism of estrogens like E1 and E2 contributes to DNA damage and the formation of mutagenic depurinating adducts with adenine and guanine. This process is linked with the development of cancers like breast cancer, emphasizing the significance of estrogen/estrone metabolism in cancer risk and prevention (Yager, 2015).
Detection in Biological Systems : The synthesized adducts, like 4-OHE2-N7-guanine, have been detectable in human urine, highlighting their potential as biomarkers for assessing the risk of hormonally modified cancers (Bransfield et al., 2008).
Chemical Reactivity and Carcinogenicity : Research indicates that the carcinogenicity of substances like estrone and estradiol may not solely depend on the formation of DNA adducts. Other factors, such as specific interactions with DNA, enzymatic or nonenzymatic oxidation, and binding to nuclear receptors, could also play roles in their carcinogenic activities (Huetz et al., 2004).
Estrogen-Nucleic Acid Adducts Synthesis : Several estrogen-nucleic acid adducts have been synthesized and identified, providing valuable insight into the potential DNA damage caused by estrogen quinones (Akanni et al., 1997).
properties
IUPAC Name |
2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGOOJJEWNDMR-MQGMTOSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432431 |
Source
|
Record name | 4-OH-E1-1-N7Gua | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Estrone 1-N7-Guanine | |
CAS RN |
178971-92-1 |
Source
|
Record name | 4-OH-E1-1-N7Gua | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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